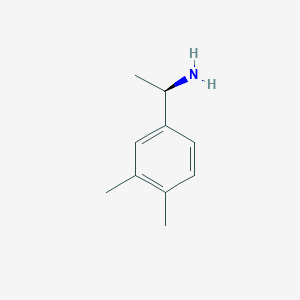

(1R)-1-(3,4-dimethylphenyl)ethanamine

説明

BenchChem offers high-quality (1R)-1-(3,4-dimethylphenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-1-(3,4-dimethylphenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C10H15N |

|---|---|

分子量 |

149.23 g/mol |

IUPAC名 |

(1R)-1-(3,4-dimethylphenyl)ethanamine |

InChI |

InChI=1S/C10H15N/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9H,11H2,1-3H3/t9-/m1/s1 |

InChIキー |

PMUVPGYHXWUERM-SECBINFHSA-N |

異性体SMILES |

CC1=C(C=C(C=C1)[C@@H](C)N)C |

正規SMILES |

CC1=C(C=C(C=C1)C(C)N)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (1R)-1-(3,4-dimethylphenyl)ethanamine (CAS 91251-29-5)

This guide provides a comprehensive technical overview of (1R)-1-(3,4-dimethylphenyl)ethanamine, a chiral primary amine of significant interest to researchers and professionals in drug development and asymmetric synthesis. This document delves into the synthesis, purification, and detailed analytical characterization of this compound, offering both theoretical insights and practical, field-proven methodologies.

Introduction

Chiral amines are fundamental building blocks in modern medicinal chemistry, with a significant percentage of pharmaceuticals containing at least one chiral amine moiety.[1] The specific stereochemistry of these amines is often crucial for their pharmacological activity and safety profile. (1R)-1-(3,4-dimethylphenyl)ethanamine, with its distinct substitution pattern on the aromatic ring, represents a valuable synthon for creating complex molecular architectures. Its applications range from being a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) to its use as a chiral auxiliary or resolving agent.[2][3] This guide will provide the necessary technical details to synthesize, isolate, and verify this specific enantiomer.

PART 1: Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (1R)-1-(3,4-dimethylphenyl)ethanamine can be approached through two primary strategies: asymmetric synthesis from the prochiral ketone or classical resolution of the racemic amine. Both methods have their merits and are discussed in detail below.

Synthetic Precursor: 3',4'-Dimethylacetophenone

The common starting material for the synthesis of 1-(3,4-dimethylphenyl)ethanamine is the corresponding ketone, 3',4'-dimethylacetophenone.[4]

| Property | Value | Source |

| CAS Number | 3637-01-2 | [5] |

| Molecular Formula | C₁₀H₁₂O | [4] |

| Molecular Weight | 148.20 g/mol | [4] |

| Appearance | Colorless to yellow liquid | [4] |

| Boiling Point | 243 °C | [4] |

| Density | 1.001 g/mL at 25 °C | [4] |

The structural integrity and purity of this starting material are paramount and should be confirmed by spectroscopic methods prior to use.

Method A: Asymmetric Reductive Amination (Biocatalytic Approach)

A modern and highly efficient route to (1R)-1-(3,4-dimethylphenyl)ethanamine is through the asymmetric reductive amination of 3',4'-dimethylacetophenone. Biocatalysis, utilizing enzymes such as imine reductases (IREDs) or transaminases, offers excellent enantioselectivity under mild reaction conditions, presenting a sustainable alternative to traditional chemical methods.[6][7]

The overall transformation is as follows:

Caption: Biocatalytic synthesis of the target chiral amine.

Experimental Protocol: Asymmetric Reductive Amination

-

Enzyme and Reagent Preparation: In a temperature-controlled reactor, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.5).

-

Cofactor Regeneration System: Add the components of a cofactor regeneration system. A common system for IREDs is glucose and glucose dehydrogenase (GDH) to recycle NADPH.

-

Enzyme Addition: Add the selected imine reductase or transaminase enzyme preparation (as a lyophilizate or in a stabilized solution).

-

Substrate Addition: Dissolve 3',4'-dimethylacetophenone (1 equivalent) in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture.

-

Amine Source: Add the amine source, such as ammonium chloride or an amino acid like L-alanine, in excess.

-

Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation. Monitor the conversion of the ketone and the formation of the amine product by HPLC or GC.

-

Work-up and Isolation: Once the reaction is complete, acidify the mixture with 1M HCl to protonate the amine. Extract with an organic solvent (e.g., ethyl acetate) to remove any unreacted ketone. Basify the aqueous layer with 2M NaOH and extract the product amine into an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1R)-1-(3,4-dimethylphenyl)ethanamine.

Method B: Chiral Resolution of Racemic Amine

A classical and robust method for obtaining the desired enantiomer is the resolution of the racemic amine via the formation of diastereomeric salts using a chiral resolving agent.[8] Tartaric acid is a cost-effective and widely used resolving agent for primary amines.[9][10]

Sources

- 1. (1R)-1-(3,4-dipropoxyphenyl)ethanamine | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3 ,4 -Dimethylacetophenone 98 3637-01-2 [sigmaaldrich.com]

- 5. 3,4-Dimethylacetophenone | C10H12O | CID 77193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Enantioselective Synthesis of Thiomorpholines through Biocatalytic Reduction of 3,6-Dihydro-2 H-1,4-thiazines Using Imine Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. stereoelectronics.org [stereoelectronics.org]

1-(3,4-dimethylphenyl)ethanamine molecular weight and formula

Executive Summary

1-(3,4-Dimethylphenyl)ethanamine (CAS: 91251-29-5) is a chiral primary amine belonging to the phenethylamine class. Structurally, it is a ring-substituted homologue of

This guide provides a comprehensive technical analysis of the molecule, including physicochemical properties, validated synthetic pathways, and analytical characterization standards.

Physicochemical Identity & Properties[1][2][3][4][5]

The molecule consists of a 3,4-dimethyl-substituted benzene ring attached to an ethylamine chain at the alpha position. This structure creates a chiral center at the benzylic carbon, existing as (R) and (S) enantiomers.

Core Data Matrix

| Property | Value | Notes |

| IUPAC Name | 1-(3,4-dimethylphenyl)ethanamine | |

| Common Synonyms | 1-(3,4-xylyl)ethylamine; | |

| CAS Number | 91251-29-5 | Racemic |

| CAS Number (HCl) | 91251-28-4 | Hydrochloride Salt |

| Molecular Formula | ||

| Molecular Weight | 149.23 g/mol | Free Base |

| Molecular Weight | 185.70 g/mol | HCl Salt |

| Appearance | Colorless to pale yellow liquid | Amine odor |

| Boiling Point | ~145 °C | @ 15 mmHg (Lit.)[1][2][3][4][5][6] |

| Density | 0.935 g/mL | Predicted |

| pKa | ~9.5 | Basic amine |

Structural Representation (SMILES)

Synthetic Methodologies

The synthesis of 1-(3,4-dimethylphenyl)ethanamine is most efficiently achieved through the reductive amination of its corresponding ketone precursor, 3,4-dimethylacetophenone. This route minimizes by-products compared to nucleophilic substitution on alkyl halides.

Protocol: Reductive Amination via Cyanoborohydride

Rationale: This method uses Sodium Cyanoborohydride (

Reagents:

-

Amine Source: Ammonium Acetate (

) -

Reductant: Sodium Cyanoborohydride (

) -

Solvent: Methanol (anhydrous)

Step-by-Step Workflow:

-

Imine Formation:

-

Dissolve 3,4-dimethylacetophenone (1.0 eq) in anhydrous methanol.

-

Add Ammonium Acetate (10.0 eq) to ensure excess ammonia source.

-

Stir at room temperature for 1 hour under inert atmosphere (

) to establish the ketone-imine equilibrium.

-

-

Reduction:

-

Cool the solution to 0°C.

-

Slowly add Sodium Cyanoborohydride (0.7 eq) portion-wise. Note: Use a vented hood; HCN generation is a risk if pH drops too low, though less likely in methanol.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

-

Quenching & Workup:

-

Acidify with concentrated HCl to pH < 2 (hydrolyzes unreacted imine and decomposes excess hydride).

-

Evaporate methanol under reduced pressure.

-

Dilute residue with water and wash with Ethyl Acetate (removes non-basic organic impurities).

-

Basify the aqueous layer with NaOH to pH > 12.

-

Extract the free amine into Dichloromethane (DCM) (3x).

-

-

Purification:

-

Dry DCM layer over

. -

Concentrate in vacuo.

-

Distillation: Purify via vacuum distillation (approx. 145°C @ 15 mmHg) to obtain the pure oil.

-

Reaction Pathway Visualization

Figure 1: Reductive amination pathway from the acetophenone precursor.

Analytical Profiling & Characterization

Trustworthy identification requires corroboration between NMR and Mass Spectrometry.

Proton NMR ( -NMR)

Solvent:

-

1.38 ppm (d, 3H): Doublet corresponding to the

- 2.24-2.26 ppm (s, 6H): Singlets for the two aromatic methyl groups on the ring.

-

4.05 ppm (q, 1H): Quartet for the benzylic proton (

- 7.0-7.2 ppm (m, 3H): Multiplet corresponding to the aromatic protons (Ar-H).

Chiral Resolution Logic

Since the synthesis yields a racemate, separating enantiomers is often required for pharmaceutical applications.

Figure 2: Workflow for the optical resolution of the racemic amine using a chiral acid.

Pharmacological & Safety Context

Structure-Activity Relationship (SAR)

Researchers must distinguish this molecule from its amphetamine analogs.

-

Amphetamine Class: 1-phenylpropan-2-amine. Contains a 3-carbon chain.[1][8][4][5][10]

-

Phenethylamine Class: 1-(3,4-dimethylphenyl)ethanamine.[1][4][5][6] Contains a 2-carbon chain with the amine at the alpha position relative to the ring.

-

Implication: The lack of the methylene spacer (

) between the alpha-carbon and the ring generally reduces monoaminergic releasing potency compared to amphetamines. However, the 3,4-dimethyl substitution pattern on the ring is lipophilic, potentially increasing blood-brain barrier (BBB) penetration if used in vivo.

Safety & Handling (GHS Standards)

-

Signal Word: DANGER

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage (Corrosive).[11]

-

H227: Combustible liquid.

-

-

PPE Requirements: Nitrile gloves, chemical splash goggles, and face shield. Work must be performed in a fume hood due to volatility and corrosivity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5086468, 1-(3,4-Dimethylphenyl)ethanamine. Retrieved from [Link]

-

NIST Chemistry WebBook. Ethanone, 1-(3,4-dimethylphenyl)- Thermochemical Data. Retrieved from [Link]

Sources

- 1. 1-(3,4-Dimethylphenyl)ethan-1-amine | C10H15N | CID 5086468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R)-1-(3,4-diethylphenyl)ethanamine | C12H19N | CID 82758609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Dimethylacetophenone | C10H12O | CID 77193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(3,4-dimethylphenyl)-2-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine | Molport-008-633-247 | Novel [molport.com]

- 5. You are being redirected... [hit2lead.com]

- 6. 1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride [cymitquimica.com]

- 7. 91251-29-5|1-(3,4-Dimethylphenyl)ethanamine|BLD Pharm [bldpharm.com]

- 8. 3',4'-Dimethylacetophenone | 3637-01-2 [chemicalbook.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Chemo-Physical Characterization and Handling of (R)-1-(3,4-Dimethylphenyl)ethanamine

Executive Summary

(R)-1-(3,4-dimethylphenyl)ethanamine (also known as (R)-1-(3,4-xylyl)ethylamine) is a high-value chiral primary amine intermediate. It serves as a critical building block in the asymmetric synthesis of calcimimetics, kinase inhibitors, and agrochemicals where stereochemical integrity dictates biological potency.

This guide provides a comprehensive technical profile of the compound, moving beyond basic catalog data to address the practical challenges of synthesis, resolution, and analytical validation in a drug development context.

Chemical Identity & Structural Characterization[1][2][3][4]

The compound is the (R)-enantiomer of 1-(3,4-dimethylphenyl)ethanamine. While the racemic mixture is commercially indexed, the pure (R)-enantiomer requires specific handling to maintain optical purity.

| Attribute | Detail |

| IUPAC Name | (1R)-1-(3,4-dimethylphenyl)ethanamine |

| Common Synonyms | (R)-1-(3,4-xylyl)ethylamine; (R)-3,4-Dimethyl-α-methylbenzylamine |

| CAS Number (Racemate) | 91251-29-5 (Note: Specific (R)-isomer CAS is vendor-dependent; often custom synthesized) |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.24 g/mol |

| SMILES (Isomeric) | CC1=CC(C)=C(C)C=C1 |

| Chiral Center | C1 (Benzylic carbon) |

Physicochemical Profile

The scalar physical properties (Boiling Point, Density, Refractive Index) of the (R)-enantiomer are identical to the racemate. Vector properties (Optical Rotation) are unique and serve as the primary identity test.

Table 1: Physical Properties (Experimental & Predicted)

| Property | Value / Range | Condition | Note |

| Physical State | Liquid | 20°C, 1 atm | Colorless to pale yellow; amine odor. |

| Boiling Point | 215°C - 225°C | 760 mmHg | Predicted based on 4-methyl analog (205°C). |

| Boiling Point (Reduced) | 105°C - 110°C | 10-15 mmHg | Typical distillation range for purification. |

| Density | 0.93 ± 0.02 g/cm³ | 20°C | Slightly less dense than water. |

| Refractive Index ( | 1.525 - 1.535 | 20°C | Characteristic of aromatic amines. |

| pKa (Conjugate Acid) | 9.5 - 9.8 | 25°C (H₂O) | Strong base; forms stable HCl salts. |

| Solubility | Moderate | Water | Soluble in polar organic solvents (MeOH, DCM). |

Critical Insight: As a primary amine, this compound readily absorbs CO₂ from the air to form carbamates. It must be stored under an inert atmosphere (Argon/Nitrogen) to prevent titer loss and crust formation.

Stereochemical Synthesis & Resolution Protocols

Obtaining high enantiomeric excess (ee > 98%) is the primary challenge. Two robust pathways exist: Classical Diastereomeric Resolution (most common for scale-up) and Asymmetric Reductive Amination .

Pathway A: Classical Resolution (The Tartaric Acid Route)

This method utilizes the differential solubility of diastereomeric salts formed with chiral acids. For 1-arylethylamines, (R,R)-Tartaric acid is the standard resolving agent.

Figure 1: Workflow for the classical resolution of the racemic amine using (R,R)-Tartaric Acid.

Protocol 1: Chemical Resolution

-

Dissolution: Dissolve 1.0 eq of racemic amine in Methanol (5 mL/g).

-

Addition: Add 1.0 eq of (R,R)-(+)-Tartaric acid dissolved in hot Methanol.

-

Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

-

Filtration: Collect the crystals. The precipitate is typically the (R)-amine·(R,R)-tartrate salt (Must be confirmed experimentally as solubility varies by substitution pattern).

-

Liberation: Suspend the salt in water, basify with 2M NaOH to pH > 12, and extract with Dichloromethane (DCM).

-

Drying: Dry organic layer over Na₂SO₄ and concentrate in vacuo.

Analytical Validation (Quality Control)

Trusting the label is insufficient for chiral synthesis. Every batch must be validated for Enantiomeric Excess (ee).

Method: Chiral HPLC

-

Column: Chiralcel OD-H or AD-H (Polysaccharide based).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Expectation: The (R)-enantiomer and (S)-enantiomer will have distinct retention times. Integration of area under curve (AUC) determines purity.

Method: Specific Rotation

Specific rotation is concentration and solvent dependent.[1]

-

Standard: Typically measured as

(1g/100mL) in Methanol or Ethanol. -

Target: Based on the 4-methyl analog, expected rotation is

to -

Note: If the sign of rotation is unknown for the 3,4-dimethyl analog, it must be cross-referenced with Chiral HPLC or X-ray crystallography of a derivative.

Safety & Handling

Hazards:

-

Corrosive: Causes severe skin burns and eye damage (Category 1B).

-

Acute Toxicity: Harmful if swallowed or inhaled.

Storage Protocol:

-

Atmosphere: Store under Nitrogen or Argon.

-

Container: Tightly sealed glass or fluorinated plastic. Avoid metal containers that may catalyze oxidation.

-

Temperature: 2-8°C (Refrigerated) recommended to minimize color degradation.

References

-

PubChem. 1-(3,4-dimethylphenyl)ethanamine (Compound Summary). National Library of Medicine. [Link]

-

Org. Synth. Resolution of 1-Phenylethylamine (General Protocol). Organic Syntheses, Coll. Vol. 5, p.932 (1973). [Link]

Sources

A Senior Application Scientist's Guide to Chiral Building Blocks for 3,4-Dimethylphenyl Derivatives

Introduction: The Strategic Importance of the 3,4-Dimethylphenyl Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the 3,4-dimethylphenyl moiety stands out as a privileged scaffold. Its seemingly simple structure belies a remarkable capacity to favorably influence the pharmacokinetic and pharmacodynamic properties of drug candidates. The two methyl groups provide a unique steric and electronic signature, often enhancing binding affinity to biological targets and improving metabolic stability. However, the true potential of this scaffold is unlocked when chirality is introduced. It is a fundamental principle that the three-dimensional arrangement of atoms in a molecule dictates its biological activity.[1][2][3] Enantiomers of a chiral drug can exhibit vastly different pharmacological effects, with one being therapeutic while the other may be inactive or even toxic.[2][3][4]

This guide provides an in-depth exploration of the synthesis and application of chiral building blocks incorporating the 3,4-dimethylphenyl group. We will delve into robust synthetic strategies, from asymmetric catalysis to chiral resolution, and present detailed protocols for the preparation of key intermediates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this versatile scaffold in their quest for novel therapeutics.

Core Synthetic Strategies: Accessing Enantiopure 3,4-Dimethylphenyl Derivatives

The creation of a single, desired enantiomer is a cornerstone of modern pharmaceutical development.[1][5] Several powerful strategies can be employed to achieve this, each with its own set of advantages and considerations.

Asymmetric Catalysis: The Efficiency of Chiral Induction

Asymmetric catalysis represents one of the most elegant and efficient approaches to chiral synthesis.[6][7] By employing a small amount of a chiral catalyst, it is possible to generate large quantities of an enantioenriched product from a prochiral starting material.

Asymmetric Hydrogenation and Transfer Hydrogenation:

The asymmetric transfer hydrogenation (ATH) offers a practical alternative, using readily available hydrogen donors like isopropanol or formic acid instead of gaseous hydrogen.[9][11][13] This method is well-suited for the reduction of a wide range of ketones, including those bearing the 3,4-dimethylphenyl substituent.[11][13]

Experimental Protocol: Asymmetric Transfer Hydrogenation of 1-(3,4-dimethylphenyl)ethan-1-one

This protocol outlines the synthesis of chiral 1-(3,4-dimethylphenyl)ethan-1-ol, a valuable building block for more complex molecules.

Materials:

-

1-(3,4-dimethylphenyl)ethan-1-one

-

(1S,2S)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

[RuCl2(p-cymene)]2

-

Formic acid/triethylamine (5:2 azeotrope)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [RuCl2(p-cymene)]2 (0.01 eq) and (S,S)-TsDPEN (0.02 eq) in DCM.

-

Stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

-

Add 1-(3,4-dimethylphenyl)ethan-1-one (1.0 eq) to the catalyst solution.

-

Add the formic acid/triethylamine azeotrope (5.0 eq).

-

Stir the reaction mixture at 40°C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the chiral alcohol.

-

Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Chiral Pool Synthesis: Leveraging Nature's Chirality

The "chiral pool" refers to the collection of readily available, enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes.[5] These can serve as versatile starting materials for the synthesis of more complex chiral molecules. For instance, a chiral amino acid can be transformed through a series of well-established reactions to introduce the 3,4-dimethylphenyl moiety while retaining the original stereocenter.

Resolution of Racemates: Separating Enantiomers

While asymmetric synthesis is often the preferred route, the resolution of a racemic mixture remains a viable and important strategy.[14][15]

Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture (e.g., a carboxylic acid or an amine) with a chiral resolving agent to form a pair of diastereomeric salts.[14] Due to their different physical properties, these salts can often be separated by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent.

Spontaneous Resolution and Preferential Crystallization: In some cases, a racemic compound can crystallize as a conglomerate, a physical mixture of separate enantiopure crystals.[16] This phenomenon, known as spontaneous resolution, allows for the mechanical separation of the enantiomers.[16] Preferential crystallization, or resolution by entrainment, involves seeding a supersaturated solution of the racemate with crystals of one enantiomer to induce its crystallization.[14] The chiral compound 3-(3,4-dimethylphenoxy)propane-1,2-diol has been shown to undergo spontaneous resolution, making this a promising approach for its separation.[16]

Key Chiral Building Blocks and Their Applications

A variety of chiral building blocks featuring the 3,4-dimethylphenyl scaffold are instrumental in drug discovery.

| Building Block | Class | Potential Applications |

| (R)- or (S)-1-(3,4-dimethylphenyl)ethan-1-ol | Chiral Alcohol | Precursor for chiral amines, esters, and ethers. |

| (R)- or (S)-1-(3,4-dimethylphenyl)ethan-1-amine | Chiral Amine | Synthesis of enzyme inhibitors, receptor modulators. |

| (R)- or (S)-2-(3,4-dimethylphenyl)propanoic acid | Chiral Carboxylic Acid | Non-steroidal anti-inflammatory drugs (NSAIDs), other therapeutics. |

| (R)- or (S)-3-(3,4-dimethylphenoxy)propane-1,2-diol | Chiral Diol | Precursor for β-blockers and other cardiovascular drugs.[16] |

Workflow for the Synthesis of a Chiral Amine from a Chiral Alcohol:

Caption: Synthesis of a chiral amine via stereoinvertive displacement.

Case Study: The 3,4-Dimethylphenyl Group in a β2-Adrenoceptor Antagonist

The utility of these chiral building blocks is exemplified in the synthesis of bioactive compounds. For instance, 3-(3,4-dimethylphenoxy)propane-1,2-diol serves as a key precursor for amino alcohols that have shown promise as β2-adrenoceptor antagonists.[16] The specific stereochemistry of the diol is crucial for the desired pharmacological activity, highlighting the importance of enantioselective synthesis.

Analytical Techniques for Chiral Purity Determination

Ensuring the enantiomeric purity of a building block is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a widely used and reliable method for separating and quantifying enantiomers.[17]

Future Perspectives

The demand for enantiomerically pure compounds in the pharmaceutical industry continues to grow.[7] Advances in asymmetric catalysis, including the development of novel and more efficient catalysts, will further streamline the synthesis of chiral building blocks.[18][19] Biocatalysis, utilizing enzymes to perform stereoselective transformations, also presents a powerful and environmentally friendly approach to chiral synthesis.[] As our understanding of the intricate interactions between chiral molecules and biological systems deepens, the strategic incorporation of moieties like 3,4-dimethylphenyl into chiral frameworks will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

- Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modific

- Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.

- Catalytic Hydrogen

- Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC.

- Asymmetric Synthesis of P-Chiral Diphosphines. Steric Effects on the Palladium-Complex-Promoted Asymmetric Diels-Alder Reaction between a Dimethylphenylphosphole and (E/Z)-Methyl-Substituted Diphenylvinylphosphines. (1997). PubMed.

- Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2025).

- Stereoselective Transform

- Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4. (2020). Semantic Scholar.

- Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. RUA - Universidad de Alicante.

- Electrochemical synthesis of chiral amines and amino acid deriv

- Chiral resolution. Wikipedia.

- Asymmetric Transfer Hydrogenation C

- Chiral building blocks. Sigma-Aldrich.

- Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. (2025). AiFChem.

- Precision Chiral Building Block Synthesis. BOC Sciences.

- Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis.

- Chiral Amines in Asymmetric Synthesis. MilliporeSigma.

- Stereoselective Formation of Amines. University of Maryland, College Park (UMCP).

- Chemistry of unique chiral olefins .3. Synthesis and absolute stereochemistry of trans- and cis-1,1',2,2',3,3',4,4'-octahydro-3,3'-dimethyl-4,4'-biphenanthrylidenes. (1997). the University of Groningen research portal.

- Synthesis method of 3,4-dimethylaniline.

- Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral st

- Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Form

- Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. (2011). PMC.

- Synthesis of 3,4-dimethylaniline. PrepChem.com.

- Chiral drugs. (2023). LabMed Discovery.

- Chiral Drugs: An Overview. PMC - NIH.

- Enantioselective synthesis of 3,4-dihydropyran derivatives via organocatalytic Michael reaction of α,β-unsatur

- Method of making 3,4-dimethylaniline.

- Enantioselective Synthesis of Allenecarboxylates from Phenyl Acetates Through C—C Bond Forming Reactions | Request PDF. (2025).

- The Significance of Chirality in Drug Design and Development. PMC.

- Enantioselective Synthesis of Chiral 3-Aryl-1-indanones through Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition. Organic Chemistry Portal.

- Chiral resolution – Knowledge and References. Taylor & Francis.

- Role of Chirality in Drugs. (2018). Juniper Publishers.

- The Role of Chirality in Drug Design and Delivery: A Comprehensive Review.

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc..

- 3,4-Dimethylaniline-Applic

- Synthesis of 2-[(3,4,5-Triphenyl)

- Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. pharma.researchfloor.org [pharma.researchfloor.org]

- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]

- 6. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kanto.co.jp [kanto.co.jp]

- 10. usmai-umcp.alma.exlibrisgroup.com [usmai-umcp.alma.exlibrisgroup.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. rua.ua.es [rua.ua.es]

- 14. Chiral resolution - Wikipedia [en.wikipedia.org]

- 15. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 16. mdpi.com [mdpi.com]

- 17. Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chiral building blocks | Sigma-Aldrich [sigmaaldrich.com]

- 19. groups.ims.ac.jp [groups.ims.ac.jp]

Technical Safety & Handling Guide: (1R)-1-(3,4-dimethylphenyl)ethanamine

This technical guide is structured as an advanced operational whitepaper for the handling, safety, and application of (1R)-1-(3,4-dimethylphenyl)ethanamine . It moves beyond the constraints of a standard 16-section SDS, integrating process chemistry logic with safety protocols.

Document Control:

-

Version: 2.0 (Technical Whitepaper)

-

Target Audience: Medicinal Chemists, Process Safety Engineers, QA/QC Analysts

Core Identity & Physicochemical Profile[1][2][3][4][5]

This compound is a high-value chiral building block and resolving agent . Unlike generic amines, the (1R)-enantiomer is specifically employed to induce chirality in pharmaceutical intermediates. Handling requires not just safety compliance, but protocols to maintain stereochemical integrity.

Chemical Identification

| Parameter | Technical Detail |

| Chemical Name | (1R)-1-(3,4-dimethylphenyl)ethanamine |

| Synonyms | (R)-(+)-1-(3,4-Xylyl)ethylamine; (R)-3,4-Dimethyl-α-phenethylamine |

| CAS Number | 91251-29-5 (Racemate reference); Specific (1R) isomer often custom-referenced.[1][2][3] |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| Chirality | (1R)-configuration (Dextrorotatory) |

Physicochemical Properties[1][2]

-

Physical State: Colorless to pale yellow liquid.

-

Odor: Characteristic amine (fishy/ammonia-like).

-

Boiling Point: ~215°C (Extrapolated from 4-methyl analog).

-

Density: 0.935 ± 0.05 g/mL at 25°C.

-

Basicity (pKa): ~9.8 (Conjugate acid). Highly basic in aqueous solution.

-

Solubility: Miscible with ethanol, ether, DCM; slightly soluble in water (pH dependent).

Hazard Identification & Risk Assessment (GHS)[1]

The primary hazards stem from its caustic nature and pharmacological potential (structural similarity to sympathomimetic amines).

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[2][3] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[3][4] |

| Sensitization (Skin) | 1 | H317: May cause an allergic skin reaction.[5] |

| Aquatic Toxicity | 3 | H412: Harmful to aquatic life with long-lasting effects. |

Signal Word: DANGER[9]

Precautionary Logic (The "3-Barrier" System)[1]

-

Barrier 1 (Engineering): Handle only in a functioning fume hood (Face velocity > 100 fpm).

-

Barrier 2 (PPE): Nitrile gloves (double-gloved, 0.11mm min thickness) + Chemical Splash Goggles.

-

Barrier 3 (Chemistry): Keep weak acid (e.g., dilute citric acid) available for immediate neutralization of spills.

Technical Handling: Synthesis & Chiral Integrity[10]

This section details the workflow for synthesizing and handling the compound, emphasizing the preservation of optical purity.

Synthesis & Resolution Workflow

The (1R)-enantiomer is typically accessed via enzymatic resolution or diastereomeric salt crystallization.

Figure 1: Production workflow from acetophenone precursor to enantiopure amine.

Handling Protocol: Preventing Racemization

While primary amines are generally configurationally stable, exposure to high temperatures (>150°C) in the presence of radical initiators or strong bases can induce slow racemization.

-

Storage: Store under Argon/Nitrogen atmosphere.

-

CO₂ Sensitivity: This amine reacts rapidly with atmospheric CO₂ to form solid carbamates (white crust). Action: Always purge headspace with inert gas after use.

Emergency Response & Toxicology

Exposure Response Algorithm

This self-validating flow ensures the correct order of operations during an exposure event.

Figure 2: Immediate response logic for acute exposure.

Toxicological Mechanism[1]

-

Corrosivity: The high pKa (~10) causes saponification of skin lipids and protein denaturation (liquefactive necrosis).

-

Systemic Toxicity: As a phenethylamine derivative, it may possess sympathomimetic activity (releasing norepinephrine).

Analytical Quality Assurance

To verify the identity and safety of the material, the following analytical method is recommended.

Enantiomeric Excess (ee) Determination[1]

-

Method: Chiral HPLC.[7]

-

Column: Daicel Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 254 nm.

-

Expected Retention: (1R) isomer typically elutes after the (1S) isomer on OD-H columns (verify with racemic standard).

Purity Check (GC-MS)

-

Impurity Watch: Look for unreacted 3,4-dimethylacetophenone (m/z 148) or the carbamate salt (solid precipitate artifact).

Transport & Disposal

Department of Transportation (DOT/IATA)[1]

-

UN Number: UN2735 [5]

-

Proper Shipping Name: Amines, liquid, corrosive, n.o.s.[5] ((1R)-1-(3,4-dimethylphenyl)ethanamine)

-

Hazard Class: 8

-

Packing Group: II (Medium Danger) or III, depending on corrosivity test data. Assume II for safety.

Disposal Protocol

-

Neutralization: Slowly add the amine to a stirred solution of dilute Hydrochloric Acid (1M) to form the water-soluble hydrochloride salt.

-

Verification: Check pH is between 6-8.

-

Disposal: The resulting aqueous solution containing the amine salt should be disposed of via a licensed chemical waste contractor. Do not pour down the drain due to aquatic toxicity potential.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5086468, 1-(3,4-Dimethylphenyl)ethanamine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 1-(3,4-dimethylphenyl)ethylamine.[3] Retrieved from [Link]

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]

- 3. 1-(3,4-Dimethylphenyl)ethan-1-amine | C10H15N | CID 5086468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Reductive Amination Protocols for 1-(3,4-Dimethylphenyl)ethanone

Executive Summary

The synthesis of complex amines via the reductive amination of aryl ketones is a cornerstone of pharmaceutical development. However, 1-(3,4-dimethylphenyl)ethanone (commonly known as 3,4-dimethylacetophenone) presents specific thermodynamic and kinetic hurdles. This application note provides a comprehensive, self-validating guide to overcoming the inherent sluggishness of this substrate, detailing the causality behind reagent selection, Lewis acid catalysis, and optimized workup procedures.

Substrate Profiling & Mechanistic Rationale

1-(3,4-dimethylphenyl)ethanone is an inherently deactivated electrophile. The hyperconjugative and inductive electron-donating effects of the 3,4-dimethyl substitution increase the electron density on the aromatic ring, which in turn dampens the electrophilicity of the carbonyl carbon. Furthermore, as a ketone, it is sterically more hindered than an aldehyde.

Pioneering studies by 1 demonstrated that the direct reductive amination of acetophenone derivatives using only Sodium Triacetoxyborohydride (STAB,

Figure 1: Mechanistic pathway of the Lewis acid-catalyzed reductive amination of an aryl ketone.

Quantitative Data: Comparative Efficacy of Reducing Systems

Selecting the correct reducing system is critical for aryl ketones. The table below summarizes the expected performance of various protocols based on established 4[4].

| Reducing System | Additive / Catalyst | Typical Yield | Chemoselectivity | Reaction Time | Mechanistic Notes |

| None | < 20% | High | > 7 days | Unsuitably slow; imine formation is the bottleneck. | |

| 85–95% | High | 12–24 h | Gold Standard. Titanium acts as Lewis acid and water scavenger. | ||

| AcOH (pH 4) | 60–80% | Moderate | 24–48 h | Effective but generates toxic HCN gas; requires strict pH control[3]. | |

| Pd/C (10 mol%) | 90–98% | Low | 12 h | Excellent for scale-up, but incompatible with reducible functional groups. |

Expertise & Experience: The Causality of Experimental Design

To ensure a self-validating and robust protocol, you must understand the why behind the methodology:

-

Delayed Addition of Hydride: In Protocol A, the hydride source (

) is added after the imine formation step. While STAB is famously unreactive toward most ketones, the presence of a strong Lewis acid can sometimes catalyze undesired direct reduction of the ketone to the corresponding alcohol. Allowing the imine to fully form before introducing the reductant maximizes the amine yield. -

The Basic Quench (Critical Step): Titanium complexes form notorious, unfilterable gelatinous emulsions upon aqueous workup. Quenching with a strong base (e.g., 1M NaOH or aqueous ammonia) forces the titanium salts to precipitate as a granular, crystalline

solid, which is easily removed via Celite filtration.

Detailed Experimental Protocols

Protocol A: Lewis Acid-Mediated Direct Reductive Amination (Gold Standard)

Optimized for primary and secondary amines, preserving reducible functional groups.

Step 1: Imine Formation

-

In an oven-dried round-bottom flask under an inert

atmosphere, dissolve 1-(3,4-dimethylphenyl)ethanone (1.0 equiv, 10 mmol) and the desired amine (1.1 equiv, 11 mmol) in anhydrous THF or 1,2-dichloroethane (DCE) (0.2 M). -

Syringe in Titanium(IV) isopropoxide (

) (1.5 equiv, 15 mmol) dropwise at room temperature. -

Stir the mixture at room temperature for 12–16 hours.

Validation Checkpoint 1: Analyze an aliquot via GC-MS or TLC (Hexanes/EtOAc). The ketone peak should be >90% consumed, replaced by the imine intermediate. Do not proceed until conversion is confirmed.

Step 2: Hydride Reduction

4. Cool the reaction mixture to 0 °C using an ice bath.

5. Add Sodium Triacetoxyborohydride (

Validation Checkpoint 2: A secondary GC-MS/TLC check should confirm the complete disappearance of the imine intermediate and the appearance of the highly polar amine product.

Step 3: Quench and Workup 7. Quench the reaction by slowly adding 1M aqueous NaOH (15 mL) or aqueous ammonia. Stir vigorously for 30 minutes.

Validation Checkpoint 3: The solution must transition from a cloudy emulsion to a biphasic mixture with a distinct, filterable white/yellowish granular solid (

) at the bottom.

-

Filter the entire mixture through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (3 x 20 mL).

-

Separate the organic layer, wash with brine, dry over anhydrous

, and concentrate under reduced pressure. Purify via flash chromatography or by precipitating the HCl salt.

Protocol B: Catalytic Hydrogenation (Scale-Up Alternative)

Optimized for large-scale synthesis where the amine partner lacks halogens, benzyl groups, or alkenes.

-

In a Parr shaker flask or high-pressure reactor, dissolve 1-(3,4-dimethylphenyl)ethanone (1.0 equiv) and the amine (1.05 equiv) in anhydrous Methanol (0.5 M).

-

Add 10% Pd/C (5–10 mol% Pd).

-

Purge the vessel with

(3x), then pressurize with -

Agitate at room temperature for 12–24 hours until hydrogen uptake ceases.

-

Carefully vent the

gas, purge with

Workflow Visualization

Figure 2: Step-by-step experimental workflow for Ti(OiPr)4-mediated reductive amination.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry - ACS Publications. Available at: 1

-

Abdel-Magid, A. F., & Mehrman, S. J. (2006). "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Sciencemadness.org. Available at:

-

"Reductive amination." Wikipedia. Available at: 3

-

"Organic Syntheses Procedure: Reductive Amination." Organic Syntheses. Available at: 4

Sources

Application Notes & Protocols: A Guide to the Synthesis of Chiral Schiff Base Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the synthesis of chiral Schiff base ligands, a class of compounds essential to modern asymmetric catalysis and medicinal chemistry. We delve into the underlying reaction mechanism, present a detailed, field-proven protocol for their preparation, and discuss critical experimental variables. This document is designed to equip researchers with the foundational knowledge and practical steps required to successfully synthesize and characterize these valuable molecules.

Introduction: The Significance of Chiral Schiff Bases

Schiff bases, or imines, are compounds characterized by a carbon-nitrogen double bond (-C=N-). They are typically formed through the condensation of a primary amine with an aldehyde or a ketone.[1][2] When a chiral primary amine is used, the resulting Schiff base ligand incorporates that chirality, making it a powerful tool in asymmetric synthesis. These ligands can coordinate with various metal ions to form chiral catalysts that are instrumental in producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry where the two enantiomers of a drug can have vastly different biological activities.[3][4]

The versatility of chiral Schiff base ligands stems from their straightforward synthesis and the ease with which their steric and electronic properties can be tuned by modifying the precursor amine and carbonyl compound.[5][6] This adaptability has led to their use in a wide array of catalytic asymmetric reactions, including reductions, oxidations, cycloadditions, and carbon-carbon bond-forming reactions.[4][6][7]

Reaction Mechanism: The Path to Imine Formation

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction.[1][8] The process can be broken down into two primary stages:

-

Nucleophilic Addition: The nitrogen atom of the chiral primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This step results in the formation of an unstable zwitterionic intermediate, which quickly undergoes a proton transfer to form a neutral hemiaminal (also known as a carbinolamine).[1][8] While the reaction can proceed without a catalyst, it is often facilitated by mild acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[9]

-

Dehydration: The hemiaminal intermediate is then dehydrated to form the final imine. This elimination of a water molecule is the rate-determining step and is typically promoted by acid catalysis.[1][10] The hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (H₂O). Subsequent removal of a proton from the nitrogen atom by a base (like another amine molecule or the solvent) leads to the formation of the carbon-nitrogen double bond.

To drive the reaction to completion, the water byproduct must be removed from the reaction mixture, in accordance with Le Châtelier's principle.[1]

Figure 2. Experimental workflow for chiral Schiff base synthesis.

3.3. Characterization

The identity and purity of the synthesized ligand should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. A characteristic signal for the imine proton (-CH=N-) is expected to appear in the ¹H NMR spectrum, typically between 8.0 and 9.0 ppm. [11]The disappearance of the aldehyde proton signal (~9.5-10.5 ppm) and the amine N-H signals also indicates reaction completion.

-

FT-IR Spectroscopy: To identify key functional groups. Look for the appearance of a strong C=N stretching band around 1600-1650 cm⁻¹ and the disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H bends from the primary amine. [11][12]* Mass Spectrometry (MS): To confirm the molecular weight of the product. [13]* Melting Point: A sharp melting point indicates high purity of the crystalline product.

Experimental Considerations and Variations

The success of a Schiff base synthesis depends on several factors. The general protocol can be adapted based on the specific reactants used.

| Parameter | Consideration & Rationale | Typical Conditions |

| Solvent | Should dissolve reactants but not necessarily the product, facilitating isolation. Alcohols like ethanol or methanol are common. [14] | Ethanol, Methanol, Toluene |

| Temperature | Most condensations proceed readily at room temperature or with gentle heating (reflux). [15]More sterically hindered reactants may require higher temperatures. | Room Temperature to Reflux (40-110 °C) |

| Catalyst | While many reactions proceed without a catalyst, a few drops of a weak acid like acetic acid can accelerate the reaction, particularly for less reactive ketones or anilines. [15] | None needed, or 1-3 drops of glacial acetic acid. |

| Water Removal | For challenging or equilibrium-limited reactions, active water removal is key. This can be achieved using a Dean-Stark apparatus (with a solvent like toluene that forms an azeotrope with water) or by adding a dehydrating agent like molecular sieves. [1] | Reflux with Dean-Stark trap or addition of 4Å molecular sieves. |

| Purification | Most Schiff bases are stable, colored crystalline solids and can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane). [16][15]If the product is an oil, purification may require column chromatography. | Recrystallization, Column Chromatography |

Conclusion

The synthesis of chiral Schiff base ligands is a fundamental and highly accessible procedure in synthetic chemistry. By understanding the reaction mechanism and carefully controlling key experimental parameters, researchers can reliably produce a vast library of ligands. These molecules are not only of academic interest but also serve as indispensable tools in the development of new asymmetric catalytic processes, driving innovation in the pharmaceutical and fine chemical industries.

References

-

Theoretical Studies on the Reaction Mechanism of Schiff Base Formation from Hexoses. (2024). ACS Omega. Available at: [Link]

-

Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of Schiff Bases by Non-Conventional Methods. (2023). IntechOpen. Available at: [Link]

-

New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. (2020). PeerJ. Available at: [Link]

-

Recent Advances in the Catalytic Applications of Chiral Schiff‐Base Ligands and Metal Complexes in Asymmetric Organic Transformations. (2022). ResearchGate. Available at: [Link]

-

Schiff base. (n.d.). Wikipedia. Available at: [Link]

-

Recent Advances in Chiral Schiff Base Compounds in 2023. (2024). MDPI. Available at: [Link]

-

Preparation and Characterization of Some Schiff Base Compounds. (2020). DergiPark. Available at: [Link]

-

Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper(II). (2012). Asian Journal of Chemistry. Available at: [Link]

-

Asymmetric Synthesis of Dihydropyrimidines Using Chiral Schiff Base Copper(II) Complex as a Chiral Catalyst. (2015). International Journal of ChemTech Research. Available at: [Link]

-

Evaluation of a chiral cubane-based Schiff base ligand in asymmetric catalysis reactions. (2012). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Synthesis and characterization of a novel schiff base metal complexes and their application in determination of iron in different types of natural water. (2012). Open Journal of Inorganic Chemistry. Available at: [Link]

-

Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. (2024). RSC Publishing. Available at: [Link]

-

Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2024). ACS Omega. Available at: [Link]

-

A comprehensive review on synthesis and biological activity of schiff bases. (2021). SciSpace. Available at: [Link]

-

How can I synthesize a Schiff base from salicylaldehyde and aromaticamine? (2015). ResearchGate. Available at: [Link]

-

synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. (2018). International Journal of Recent Scientific Research. Available at: [Link]

-

Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (2017). Journal of Al-Nahrain University. Available at: [Link]

-

Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2024). ACS Publications. Available at: [Link]

-

A review on synthesis and versatile applications of some selected Schiff bases with their transition metal complexes. (2021). Semantic Scholar. Available at: [Link]

-

Recent Advances in Chiral Schiff Base Compounds in 2023. (2024). ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Crystal Structures of a Pair of Schiff Base Nickel(II) Complexes. (2007). Taylor & Francis Online. Available at: [Link]

-

Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. (n.d.). Prime Scholars Library. Available at: [Link]

-

Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. (2015). IOSR Journal of Applied Chemistry. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Recent Advances in Chiral Schiff Base Compounds in 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03626G [pubs.rsc.org]

- 7. thieme-connect.com [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. peerj.com [peerj.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. sphinxsai.com [sphinxsai.com]

- 13. Synthesis and characterization of a novel schiff base metal complexes and their application in determination of iron in different types of natural water [scirp.org]

- 14. recentscientific.com [recentscientific.com]

- 15. researchgate.net [researchgate.net]

- 16. primescholars.com [primescholars.com]

Application Note: Synthesis of a Chiral Salen-Type Ligand from (1R)-1-(3,4-dimethylphenyl)ethanamine

Authored by: Senior Application Scientist, Gemini Division

Introduction and Scientific Rationale

Salen-type ligands, characterized by their tetradentate [O,N,N,O] coordination motif, are foundational scaffolds in the field of asymmetric catalysis.[1] The ease of their synthesis and the ability to tune their steric and electronic properties have led to the development of a vast library of metal-salen complexes.[2][3] These complexes are renowned for their efficacy in a wide range of enantioselective transformations, including epoxidations, cyclopropanations, and kinetic resolutions.[4]

The chirality of these catalysts typically originates from the diamine backbone used in the synthesis. This application note details the synthesis of a chiral Schiff base, a direct precursor and structural analogue to half of a traditional Salen ligand. We will utilize the enantiopure monoamine, (1R)-1-(3,4-dimethylphenyl)ethanamine, as the source of chirality. The fundamental reaction is a Schiff base condensation between this chiral amine and a salicylaldehyde derivative.[5][6] This reaction proceeds via nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the stable imine product.[7]

Ethanol is selected as the reaction solvent due to its ability to dissolve both the amine and aldehyde reactants while facilitating the precipitation of the final ligand upon cooling, simplifying purification. The reaction is conducted under reflux to provide the necessary activation energy and drive the equilibrium towards the product by removing the water byproduct, although in many cases the reaction proceeds readily.[8] The resulting N-salicylidene chiral amine is a valuable bidentate [O,N] ligand in its own right or can be a building block for more complex catalytic systems.

Overall Reaction Scheme

The synthesis involves the condensation of two equivalents of a substituted salicylaldehyde with one equivalent of a chiral diamine. For this protocol, we will adapt this principle to a monoamine to generate a chiral salicylaldimine ligand.

Reaction: 2-(hydroxy)-5-nitrobenzaldehyde + (1R)-1-(3,4-dimethylphenyl)ethanamine → (R,E)-2-(((1-(3,4-dimethylphenyl)ethyl)imino)methyl)-4-nitrophenol

Note: A representative salicylaldehyde (5-nitrosalicylaldehyde) is used for this scheme to illustrate electronic modification. The protocol below is generalized for 3,5-di-tert-butylsalicylaldehyde, a common choice for inducing steric bulk.

Detailed Experimental Protocol

This protocol outlines the synthesis of a chiral Schiff base ligand from (1R)-1-(3,4-dimethylphenyl)ethanamine and 3,5-di-tert-butylsalicylaldehyde.

Materials and Equipment

| Reagent/Material | M.W. ( g/mol ) | Quantity | Notes |

| 3,5-di-tert-butylsalicylaldehyde | 234.33 | 234 mg (1.0 mmol) | Reagent grade |

| (1R)-1-(3,4-dimethylphenyl)ethanamine | 149.23 | 150 mg (1.0 mmol) | ≥98% ee |

| Absolute Ethanol (200 Proof) | 46.07 | 15 mL | Anhydrous |

| Round-bottom flask | 50 mL | 1 | |

| Magnetic stir bar | - | 1 | |

| Reflux condenser | - | 1 | |

| Heating mantle / Stir plate | - | 1 | |

| Buchner funnel and filter flask | - | 1 set | For vacuum filtration |

| Filter paper | - | 1 | |

| Ice bath | - | 1 |

Step-by-Step Synthesis Procedure

-

Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 3,5-di-tert-butylsalicylaldehyde (234 mg, 1.0 mmol).

-

Dissolution: Add 10 mL of absolute ethanol to the flask and stir at room temperature until the aldehyde is fully dissolved, resulting in a clear, pale-yellow solution.

-

Amine Addition: In a separate vial, dissolve (1R)-1-(3,4-dimethylphenyl)ethanamine (150 mg, 1.0 mmol) in 5 mL of absolute ethanol. Add this solution dropwise to the stirring aldehyde solution at room temperature over 5 minutes. A color change to a more intense yellow is typically observed.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (~80°C) using a heating mantle. Maintain the reflux with stirring for 2 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) if desired.

-

Crystallization: After 2 hours, remove the flask from the heat source and allow it to cool slowly to room temperature. The yellow product should begin to precipitate.

-

Isolation: To maximize crystal recovery, place the flask in an ice bath for 30 minutes. Collect the bright yellow crystalline solid by vacuum filtration using a Buchner funnel.[9]

-

Washing: Wash the collected crystals with two small portions (2-3 mL each) of ice-cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the product under vacuum or in a desiccator overnight. Determine the final mass and calculate the percentage yield.

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

The following diagram outlines the key steps of the synthesis protocol.

Caption: Experimental workflow for ligand synthesis.

Simplified Reaction Mechanism

This diagram illustrates the formation of the Schiff base via a carbinolamine intermediate.

Sources

- 1. scilit.com [scilit.com]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric Catalysis Using Chiral Salen-Metal Complexes: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Salen Ligands and Co-Salen Complexes [bldpharm.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. Salen ligand - Wikipedia [en.wikipedia.org]

- 7. medcraveonline.com [medcraveonline.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. ionicviper.org [ionicviper.org]

Application Notes & Protocols: A Guide to Palladium-Catalyzed Asymmetric Allylic Alkylation Ligand Precursors

Abstract

Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA), often referred to as the Tsuji-Trost reaction, stands as a cornerstone of modern synthetic organic chemistry, enabling the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. The success of this powerful transformation is intrinsically linked to the design and application of chiral ligands that modulate the reactivity and selectivity of the palladium catalyst. This document provides an in-depth guide for researchers and drug development professionals on the theoretical underpinnings and practical application of key ligand precursors used in Pd-AAA, with a focus on the widely successful Trost ligands. We will explore the catalytic cycle, provide validated protocols for ligand synthesis and a model AAA reaction, and offer expert insights into achieving high stereoselectivity.

The Mechanism: How Chirality is Transferred

The efficacy of any asymmetric catalytic process lies in its ability to control the spatial orientation of reactants during the key bond-forming step. In Pd-AAA, the chiral ligand orchestrates this control throughout a well-defined catalytic cycle. The process begins with the in-situ formation of the active Pd(0) catalyst, which then undergoes oxidative addition to an allylic electrophile (such as an allylic acetate or carbonate) to form a π-allyl palladium(II) complex. It is at this stage that the chiral ligand environment creates a diastereomeric mixture of π-allyl complexes. The nucleophile then attacks one of the termini of the π-allyl system. The ligand's structure dictates which terminus is attacked and from which face, thereby setting the stereochemistry of the final product. Reductive elimination regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.

The choice of ligand is paramount as it influences both the regioselectivity and, most critically, the enantioselectivity of the nucleophilic attack. An effective ligand will create a significantly lower energy transition state for the formation of one enantiomer over the other.

Caption: Figure 1: Simplified Catalytic Cycle of Pd-AAA.

Ligand Spotlight: The Trost Asymmetric Ligands

Among the most successful and widely utilized ligands for Pd-AAA are the C2-symmetric ligands developed by Barry Trost. These ligands are characterized by a chiral scaffold derived from trans-1,2-diaminocyclohexane (DACH), which is functionalized with diphenylphosphino groups attached via amide linkages.

Why are they so effective?

-

C2-Symmetry: This design element simplifies the analysis of diastereomeric transition states, often leading to higher and more predictable enantioselectivities.

-

Defined Chiral Pocket: The DACH backbone and the bulky phenyl groups on the phosphorus atoms create a well-defined chiral environment or "pocket" around the palladium center. This pocket effectively shields one face of the π-allyl complex, directing the incoming nucleophile to the opposite face.

-

Tunability: The modular nature of the ligand allows for fine-tuning. Modifications to the phosphine groups or the diamine backbone can be made to optimize selectivity for specific substrates.

Application Protocol I: Synthesis of a Trost Ligand Precursor

This protocol describes the synthesis of (R,R)-N,N'-Bis(2-diphenylphosphinobenzoyl)-1,2-diaminocyclohexane, a classic Trost ligand. The procedure is adapted from established literature methods.

Core Rationale: This two-step synthesis involves the formation of an amide bond between the chiral DACH backbone and 2-(diphenylphosphino)benzoic acid. The phosphine moiety is crucial for coordination to the palladium center, while the DACH unit provides the chiral information.

Materials:

-

(1R,2R)-(-)-1,2-Diaminocyclohexane

-

2-(Diphenylphosphino)benzoic acid

-

Dicyclohexylcarbodiimide (DCC) or an alternative coupling agent (e.g., EDC/HOBt)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA), distilled

-

Standard glassware for inert atmosphere chemistry (Schlenk line, nitrogen/argon)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Setup: To a flame-dried 250 mL Schlenk flask under an argon atmosphere, add 2-(diphenylphosphino)benzoic acid (2.0 equiv.).

-

Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM, approx. 0.1 M).

-

Activation: Cool the solution to 0 °C using an ice bath. Add the coupling agent, DCC (2.1 equiv.), and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form as the carboxylic acid is activated.

-

Amine Addition: In a separate flask, dissolve (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 equiv.) and triethylamine (2.2 equiv.) in anhydrous DCM.

-

Coupling Reaction: Slowly add the amine solution dropwise to the activated acid solution at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight (typically 12-16 hours) under argon. Monitor the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with additional DCM.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.

-

Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry the resulting white solid under high vacuum. The final product should be characterized by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity. The ligand should be stored under an inert atmosphere to prevent oxidation of the phosphine groups.

Application Protocol II: A General Pd-AAA Reaction

This protocol provides a general method for the asymmetric alkylation of 1,3-diphenylallyl acetate with dimethyl malonate, a benchmark reaction for evaluating ligand performance.

Core Rationale: The goal is to generate the active Pd(0) catalyst in situ from a stable Pd(II) precursor, [Pd(η³-C₃H₅)Cl]₂. The Trost ligand coordinates to the palladium, and a base is used to deprotonate the nucleophile (dimethyl malonate) and to act as a halide scavenger.

Caption: Figure 2: General Experimental Workflow for Pd-AAA.

Materials:

-

[Pd(η³-C₃H₅)Cl]₂ (Palladium(II) allyl chloride dimer)

-

(R,R)-Trost Ligand (or other chiral ligand)

-

1,3-Diphenyl-2-propenyl acetate (substrate)

-

Dimethyl malonate (nucleophile)

-

N,O-Bis(trimethylsilyl)acetamide (BSA) (base)

-

Potassium acetate (KOAc) (additive)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk tube under argon, dissolve [Pd(η³-C₃H₅)Cl]₂ (0.01 equiv.) and the (R,R)-Trost Ligand (0.025 equiv.) in anhydrous DCM (approx. 0.2 M relative to the substrate). Stir the resulting yellow solution at room temperature for 30 minutes.

-

Reaction Assembly: To the catalyst solution, add 1,3-diphenyl-2-propenyl acetate (1.0 equiv.), followed by potassium acetate (a catalytic amount, ~0.05 equiv.).

-

Nucleophile & Base Addition: Add dimethyl malonate (1.2 equiv.), followed by the base, BSA (1.3 equiv.). The base deprotonates the malonate in situ to form the active nucleophile.

-

Monitoring: Stir the reaction at room temperature. The progress can be monitored by TLC, watching for the consumption of the starting allylic acetate. Reactions are often complete within 1-4 hours.

-

Workup: Once the reaction is complete, quench it by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using an eluent of 5-10% ethyl acetate in hexanes) to yield the product as a colorless oil or white solid.

-

Analysis: Determine the enantiomeric excess (ee%) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Comparative Data & Ligand Selection

The choice of ligand is substrate-dependent, and no single ligand is optimal for all possible transformations. The table below summarizes representative data for the alkylation of 1,3-diphenylallyl acetate to illustrate the high fidelity of common ligand classes.

| Ligand Type | Representative Ligand | Nucleophile | Yield (%) | ee (%) | Source |

| Trost Ligand | (R,R)-DACH-phenyl | Dimethyl Malonate | 98 | >99 | |

| PHOX | (S)-iPr-PHOX | Dimethyl Malonate | 95 | 99 | |

| (S)-BINAP | (S)-BINAP | Sodium Dimethyl Malonate | 90 | 88 | |

| TADDOL-derived | Phosphite-Phosphoramidite | Diethyl Malonate | 98 | 98 |

Data presented is for the benchmark reaction with 1,3-diphenylallyl acetate or similar systems and is intended for comparative purposes. Optimal conditions may vary.

Troubleshooting and Expert Insights

-

Low Enantioselectivity (ee):

-

Cause: Impure ligand or palladium precursor; non-anhydrous solvent; reaction temperature too high.

-

Solution: Ensure the ligand is pure and not oxidized (³¹P NMR is excellent for this). Use freshly distilled, anhydrous solvents. Try running the reaction at a lower temperature (e.g., 0 °C or -20 °C), although this may slow the reaction rate.

-

-

Low Yield:

-

Cause: Inactive catalyst; inefficient base; substrate decomposition.

-

Solution: Ensure an inert atmosphere is maintained throughout. The color of the catalyst solution can be an indicator of its health (typically yellow). Screen different bases; for "soft" nucleophiles like malonates, bases like BSA or LiHMDS are often effective.

-

-

Reproducibility Issues:

-

Cause: Subtle variations in reagent quality, solvent water content, or atmosphere control.

-

Solution: Standardize all reagents. Use a glovebox for setting up sensitive reactions. Ensure the quality of the palladium precursor is consistent between batches.

-

References

-

Trost, B. M. (1996). Asymmetric Allylic Alkylation, an Enabling Methodology. Accounts of Chemical Research, 29(8), 355–364. [Link]

-

Tsuji, J. (2005). Palladium-Catalyzed Reactions of Allyl Compounds. In Palladium Reagents and Catalysts (pp. 290-404). Wiley. [Link]

-

Trost, B. M., Van Vranken, D. L., & Bingel, C. (1992). A Modular Approach for Ligand Design for Asymmetric Allylic Alkylations via Enantioselective Palladium-Catalyzed Ionizations. Journal of the American Chemical Society, 114(24), 9327–9343. [Link]

-

Trost, B. M., & Van Vranken, D. L. (1995). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]

-

Butts, C. P., Crosby, J., & Lloyd-Jones, G. C. (2000). (1R,2R)-N,N'-Bis[2-(diphenylphosphino)benzoyl]-1,2-diaminocyclohexane. In Encyclopedia of Reagents for Organic Synthesis. Wiley. [Link]

-

Trost, B. M., & Bunt, R. C. (1994). Asymmetric Allylic Alkylation of 1,3-Diketones. Journal of the American Chemical Society, 116(10), 4089–4090. [Link]

-

von Matt, P., & Pfaltz, A. (1993). Enantioselective Allylic Substitution with Phosphinooxazoline Ligands. Angewandte Chemie International Edition in English, 32(4), 566-568. [Link]

-

Yamaguchi, M., Shima, T., Yamagishi, T., & Hida, M. (1991). Palladium-catalyzed asymmetric allylic alkylation using a new-type of chiral phosphine-ligand. Tetrahedron: Asymmetry, 2(7), 663-666. [Link]

-

Alexakis, A., Polet, D., Rosset, S., & March, S. (2004). TADDOL-Derived Phosphite−Phosphoramidites in Palladium-Catalyzed Asymmetric Allylic Alkylation. The Journal of Organic Chemistry, 69(17), 5660–5667. [Link]

Troubleshooting & Optimization

Technical Support Center: Precipitation of (1R)-1-(3,4-dimethylphenyl)ethanamine Hydrochloride

Welcome to the technical support center for the precipitation of (1R)-1-(3,4-dimethylphenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for achieving a successful and reproducible precipitation of this chiral amine salt.

Foundational Principles: Understanding the Crystallization of a Chiral Amine Salt

The successful precipitation of (1R)-1-(3,4-dimethylphenyl)ethanamine hydrochloride is a critical step in its purification and isolation. This process is governed by the principles of solubility, supersaturation, and crystal growth. As a chiral molecule, ensuring the stereochemical integrity of the (1R)-enantiomer is paramount. The hydrochloride salt is formed by reacting the basic amine with hydrochloric acid, which protonates the amine group, leading to a significant change in its physicochemical properties, most notably its solubility.

The goal of the precipitation is to induce a phase transition from a dissolved state to a solid, crystalline state in a controlled manner. This is typically achieved by creating a supersaturated solution, from which the salt will crystallize. Supersaturation can be generated by several methods, including:

-

Cooling Crystallization: Decreasing the temperature of the solution to reduce the solubility of the salt.

-

Anti-solvent Addition: Adding a solvent in which the salt is poorly soluble (an anti-solvent) to a solution of the salt in a solvent in which it is readily soluble.

-

Evaporation: Removing the solvent to increase the concentration of the salt.

For amine hydrochlorides, a common approach is to dissolve the free amine in a suitable solvent and then add hydrochloric acid to form the salt, which then precipitates if its solubility in the chosen solvent system is low.

A critical aspect to consider is the potential for polymorphism , where the same compound can exist in different crystalline forms.[1][2] These polymorphs can have different solubilities, stabilities, and melting points, which can impact the reproducibility of the precipitation process and the final product's properties.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for precipitating (1R)-1-(3,4-dimethylphenyl)ethanamine hydrochloride?

The choice of solvent is crucial. You need a solvent that readily dissolves the free amine but has low solubility for the hydrochloride salt. Common choices for precipitating amine hydrochlorides include:

-

Ethers: Diethyl ether and methyl tert-butyl ether (MTBE) are often used as anti-solvents or as the primary solvent for the precipitation.

-

Alcohols: Isopropyl alcohol (IPA) or ethanol can be used, often in combination with an anti-solvent like ether or a hydrocarbon.

-

Hydrocarbons: Heptane or hexane are common anti-solvents.

-

Esters: Ethyl acetate can also be a suitable solvent.

A good starting point is to dissolve the free amine in a solvent like isopropyl alcohol (IPA) or ethyl acetate and then add a solution of HCl in the same solvent or in a co-solvent like diethyl ether.[4][5]

Q2: How do I prepare the HCl for the salt formation?

You have several options for the source of HCl:

-

Aqueous HCl: While convenient, the presence of water can sometimes hinder crystallization or lead to the formation of hydrates. If used, it's often in the initial extraction phase, and the solvent is then dried before precipitation.

-

HCl gas: Bubbling dry HCl gas through the solution of the amine is a common laboratory method to ensure an anhydrous system.[5]

-

HCl in an organic solvent: Commercially available solutions of HCl in solvents like diethyl ether, dioxane, or isopropanol are highly convenient and provide an anhydrous source of HCl.[5]

Q3: My product is "oiling out" instead of precipitating as a solid. What should I do?

"Oiling out" or liquid-liquid phase separation is a common problem where the product separates as a liquid phase instead of a solid.[6] This can be caused by:

-

High supersaturation: The concentration of the salt is too high, or the anti-solvent is added too quickly.

-

Impurities: The presence of impurities can inhibit crystallization and promote oiling.[7]

-

Temperature: The temperature of the solution may be too high.

To troubleshoot oiling out:

-

Reduce the rate of supersaturation: Add the HCl solution or the anti-solvent more slowly and with vigorous stirring.

-

Lower the concentration: Dilute the solution before adding the precipitating agent.

-

Decrease the temperature: Cool the solution before and during the addition of the precipitating agent.

-